(R)-Chroman-2-ylmethanamine hydrochloride

Description

Systematic Nomenclature and Stereochemical Configuration

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the formal name being (2R)-3,4-dihydro-2H-chromen-2-ylmethanamine hydrochloride. The compound is alternatively designated as (2R)-3,4-dihydro-2H-1-benzopyrane-2-methylamine hydrochloride, reflecting its benzopyran ring system structure. The Chemical Abstracts Service registry number for this specific enantiomer is 437763-66-1, distinguishing it from the racemic mixture and the opposite enantiomer.

The stereochemical configuration is designated by the (R) prefix, indicating the absolute configuration at the chiral center located at the second carbon position of the chroman ring. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral center are ranked according to atomic number and connectivity patterns. The three-dimensional arrangement of atoms around this chiral center determines the compound's optical activity and biological properties, as the spatial orientation significantly influences molecular interactions with biological targets.

The compound's stereochemistry is particularly significant because chroman derivatives exhibit distinct structure-activity relationships based on their absolute configuration. Research has demonstrated that the stereochemical configuration of 2-substituted chromanes directly correlates with their optical rotation properties and biological activities. The (R)-configuration specifically refers to the arrangement where the methanamine substituent adopts a particular spatial orientation relative to the chroman ring system, which can be definitively determined through various analytical techniques including nuclear magnetic resonance spectroscopy and X-ray crystallography.

Molecular Formula and Crystallographic Data Analysis

The molecular formula of this compound is C₁₀H₁₄ClNO, with a molecular weight of 199.68 grams per mole. This formula reflects the combination of the base chroman structure with the methanamine substituent and the hydrochloride salt formation. The molecular architecture consists of a fused benzene-tetrahydrofuran ring system characteristic of chroman compounds, with the primary amine group attached via a methylene bridge at the 2-position.

Detailed crystallographic analysis reveals specific structural parameters that define the compound's three-dimensional geometry. The chroman ring system adopts a half-chair conformation, which is typical for this class of compounds. The structural data indicates that the methanamine substituent preferentially occupies an equatorial position relative to the chroman ring, minimizing steric interactions and contributing to the compound's overall stability. This conformational preference has been confirmed through extensive computational studies and experimental observations of related chroman derivatives.

The crystallographic data for chroman derivatives, including the target compound, demonstrates specific geometric parameters that influence their chemical behavior. X-ray crystallographic analysis of related compounds has revealed detailed bond lengths, bond angles, and torsional angles that characterize the chroman framework. These structural parameters are crucial for understanding the compound's reactivity patterns and potential intermolecular interactions in both solid state and solution phases.

Chiral Resolution and Absolute Configuration Determination

Chiral resolution techniques for obtaining enantiomerically pure this compound involve sophisticated separation methodologies that exploit the different physical and chemical properties of enantiomers when interacting with chiral environments. The most common approach involves the formation of diastereomeric salts using chiral resolving agents, followed by selective crystallization and subsequent liberation of the desired enantiomer. This classical method, originally developed by Louis Pasteur, remains one of the most reliable techniques for achieving high enantiomeric purity.

High-performance liquid chromatography methods using chiral stationary phases represent another crucial approach for both analytical and preparative enantiomeric separation. These methods utilize chiral selectors, such as cellulose-based or other chirally modified supports, to achieve differential retention of enantiomers. The development of specific chiral chromatographic methods requires careful optimization of mobile phase composition, temperature, and flow rate parameters to achieve baseline separation and quantitative analysis.

Absolute configuration determination employs multiple complementary analytical techniques to establish the three-dimensional arrangement of atoms around the chiral center. Vibrational circular dichroism, electronic circular dichroism, and optical rotatory dispersion spectroscopy provide chiroptical signatures that can be compared with theoretical predictions to confirm absolute stereochemistry. X-ray crystallographic analysis, particularly when combined with anomalous dispersion techniques, offers the most definitive method for absolute configuration assignment.

Recent advances in computational chemistry have enhanced the accuracy of absolute configuration predictions through density functional theory calculations. These theoretical approaches complement experimental methods by providing detailed conformational analysis and predicting optical rotation values that can be directly compared with experimental measurements. The correlation between computed and experimental data serves as a powerful validation tool for stereochemical assignments, particularly for compounds where direct crystallographic analysis may not be feasible.

The stereochemical purity of this compound is typically assessed through chiral analytical methods that can detect and quantify trace amounts of the opposite enantiomer. These analytical techniques are essential for pharmaceutical applications where enantiomeric purity specifications must be rigorously maintained. The development of validated analytical methods ensures consistent quality control and supports regulatory requirements for chiral pharmaceutical compounds.

Structure

2D Structure

Properties

IUPAC Name |

[(2R)-3,4-dihydro-2H-chromen-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-4,9H,5-7,11H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZSXVDBAPRCRM-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2O[C@H]1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716921 | |

| Record name | 1-[(2R)-3,4-Dihydro-2H-1-benzopyran-2-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437763-66-1 | |

| Record name | 1-[(2R)-3,4-Dihydro-2H-1-benzopyran-2-yl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-chroman-2-ylmethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(R)-Chroman-2-ylmethanamine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHClN and a molecular weight of 199.68 g/mol. The compound consists of a chroman backbone, characterized by a benzene ring fused to a tetrahydrofuran ring, with an amino group that enhances its biological activity.

The precise mechanism of action for this compound remains largely unexplored, but it is known to interact with various receptors, particularly serotonin receptors. Notably, it acts as an agonist at the 5-HT1A receptor, leading to inhibition of extracellular acidification by hydrochloric acid. This suggests potential applications in modulating neurotransmitter systems, making it a candidate for treating disorders related to serotonin dysregulation.

Neuropharmacological Effects

The compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacology. Studies indicate that this compound may influence neuropharmacological pathways, which could be beneficial in treating conditions such as anxiety and depression.

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| (S)-Chroman-2-ylmethanamine | Enantiomer of (R) | Different biological activity |

| Chroman-2-ylmethanol | Hydroxyl group instead of amine | Potentially similar pharmacological effects |

| Chroman-2-ylmethanone | Carbonyl group instead of amine | Varies; less explored |

This comparison highlights the unique properties of this compound due to its specific chiral configuration and amino group presence.

Study on Serotonin Receptors

Research has shown that compounds similar to this compound exhibit significant binding affinity at serotonin receptors. This interaction is crucial for understanding its pharmacodynamics and potential therapeutic uses .

Cytotoxicity Assessment

Recent studies on chromone derivatives indicate that certain compounds can induce apoptosis in cancer cell lines. Although specific data on this compound are lacking, its structural similarities suggest potential cytotoxic effects worth investigating .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (R)-Chroman-2-ylmethanamine hydrochloride, highlighting differences in stereochemistry, substituents, and biological relevance:

Key Findings:

Stereochemical Impact : The (R)-configuration in this compound distinguishes it from racemic or (S)-configured analogs like Chroman-2-ylmethanamine hydrochloride (CAS: 149177-75-3). This stereospecificity may affect receptor binding affinity, as seen in other chiral amines targeting G-protein-coupled receptors .

Spirocyclic vs. Chroman Scaffolds : Spiro[isochroman-1,4'-piperidine] hydrochloride (CAS: 180160-97-8) introduces conformational rigidity via a spiro junction, which may enhance metabolic stability but reduce amine reactivity compared to the primary amine in the reference compound .

Functional Group Variations : Analogs like Cinacalcet hydrochloride (CAS: 364782-34-3) share the hydrochloride salt but diverge in core structure, emphasizing the chroman scaffold’s unique role in the target compound’s physicochemical behavior .

Analytical and Pharmacological Data

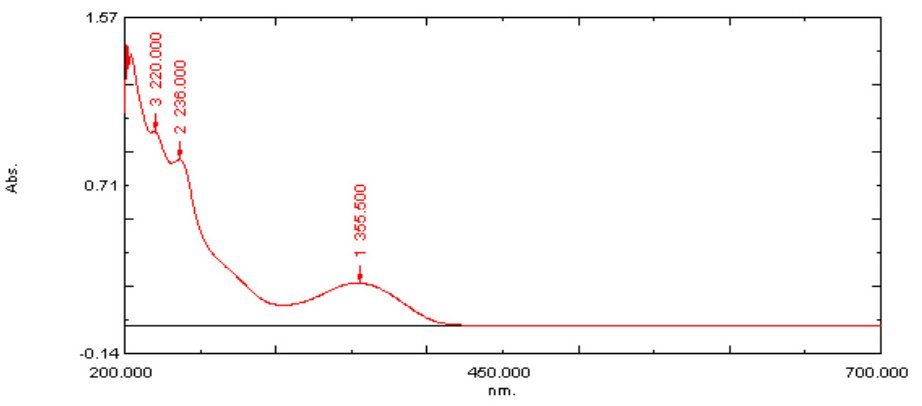

- UV/FTIR Profiles : Chroman derivatives like Lecarnidipine hydrochloride () exhibit strong absorbance in UV spectra (λmax ~270 nm) due to aromatic π→π* transitions, suggesting similar behavior for the target compound. FTIR spectra would highlight N–H (amine) and C–O (chroman) stretches .

- Purity and Stability : High-purity batches (97–98%) are achievable for chiral chroman amines, as demonstrated by vendors like Combi-Blocks and CymitQuimica . Stability under inert storage aligns with protocols for other hydrochloride salts (e.g., Ranitidine hydrochloride) .

Preparation Methods

General Synthetic Strategy Overview

The synthetic route to (R)-Chroman-2-ylmethanamine hydrochloride typically involves:

- Construction of the chroman ring system, often starting from substituted phenols.

- Introduction of a side chain at the 2-position of the chroman ring, frequently via aldehyde or ketone intermediates.

- Conversion of the side chain to a primary amine, followed by salt formation with hydrochloric acid.

- Enantioselective control or resolution to obtain the (R)-enantiomer.

Preparation of Chroman Aldehyde Intermediate

A common approach begins with the synthesis of chroman-2-carboxaldehyde, a key intermediate for subsequent amination:

- Starting from 4-fluorophenol or similar substituted phenols, O-acylation followed by Fries rearrangement and Claisen condensation leads to chromene-2-carboxylate derivatives.

- Reduction of the ester to the aldehyde is achieved using diisobutylaluminium hydride (DIBAL-H) in toluene at low temperatures (around -70 °C) to prevent decomposition and side reactions.

- The aldehyde intermediate is often unstable and used directly in subsequent steps without isolation.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| O-acylation & Fries | 4-fluorophenol, acetic anhydride | High | Single-step process |

| Claisen condensation | Sodium ethoxide, diethyl oxalate | Complete | Reflux 2 h, monitored by HPLC |

| Reduction to aldehyde | DIBAL-H in toluene, -70 °C | ~85-90 | Quenched with methanol at low temp |

This sequence provides a toluene solution of chroman aldehyde suitable for direct use in amination steps.

Amination and Formation of (R)-Chroman-2-ylmethanamine

The aldehyde intermediate undergoes transformation to the primary amine via several key steps:

- Conversion of aldehyde to cyanohydrin or related intermediates by reaction with trimethylsilylcyanide and zinc iodide.

- Reduction of cyano groups to primary amines using lithium aluminum hydride (LiAlH4), which simultaneously deprotects any silyl groups.

- Catalytic hydrogenation to reduce unsaturated amines to saturated aminomethyl chroman derivatives.

- Formation of the hydrochloride salt by treatment with ethanolic HCl or direct acidification.

| Step | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Cyanohydrin formation | Trimethylsilylcyanide, ZnI2 | Moderate | Intermediate not isolated |

| Reduction to amine | LiAlH4 in ether or THF | High | Deprotection concurrent |

| Catalytic hydrogenation | H2, Pd/C or similar catalyst | High | Produces cis isomers preferentially |

| Hydrochloride salt formation | Ethanol with 2N HCl, reflux | Quantitative | Solid salt form, stable for storage |

This methodology yields the desired this compound with high purity and stereoselectivity.

Enantioselective Synthesis and Resolution

Given the chiral nature of the target molecule, enantioselective synthesis or resolution is critical:

- Enantioselective reduction of chromanyl haloketones using oxazaborolidine catalysts (e.g., R-CBS) with borane complexes provides chiral haloalcohol intermediates.

- These intermediates are further converted to epoxides or aminomethyl derivatives, retaining stereochemical integrity.

- Resolution techniques using chiral amines (e.g., (+)-dehydroabietylamine) allow separation of enantiomers at the ester or acid stage.

- Chromatographic or crystallization methods are employed to isolate the (R)-enantiomer with high enantiomeric excess.

Summary Table of Enantioselective Reduction:

| Catalyst Type | Reducing Agent | Temperature (°C) | Outcome |

|---|---|---|---|

| R-(R)-CBS oxazaborolidine | Borane complex | 0 to 5 | High enantioselectivity (>95%) |

This approach is well-documented for preparing intermediates en route to (R)-chroman derivatives.

Process Optimization and Scale-Up Considerations

- Temperature control is critical during reductions and acidifications to minimize side reactions and racemization.

- Use of inert solvents such as tetrahydrofuran (THF) or toluene enhances reaction control.

- One-pot procedures combining multiple steps (e.g., cyanohydrin formation and reduction) improve yield and reduce purification steps.

- Crystallization from suitable solvents (e.g., cyclohexane, heptane) is used to purify the hydrochloride salt.

Comparative Data Summary of Preparation Steps

| Step | Typical Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chroman ester synthesis | Sodium ethoxide, diethyl oxalate, ethanol | >90 | Reflux, monitored by HPLC |

| Reduction to aldehyde | DIBAL-H, toluene, -70 °C | 85-90 | Quenched carefully, unstable aldehyde |

| Cyanohydrin formation | TMSCN, ZnI2 | Moderate | Intermediate, no isolation |

| Reduction to amine | LiAlH4, ether/THF | High | Concurrent deprotection |

| Catalytic hydrogenation | H2, Pd/C | High | Stereoselective |

| Hydrochloride salt formation | 2N ethanolic HCl, reflux | Quantitative | Stable crystalline salt |

Q & A

Q. What are the key considerations for synthesizing (R)-Chroman-2-ylmethanamine hydrochloride enantioselectively?

Q. How can researchers verify the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic analyses:

- ¹H/¹³C NMR : Assign peaks to chroman ring protons (δ 6.8–7.2 ppm for aromatic protons) and methanamine groups (δ 3.1–3.5 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 198.1 (free base) and chloride adducts.

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (e.g., C₁₀H₁₄ClNO requires C 54.18%, H 6.36%) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for serotonin or adrenergic receptors) and functional assays (e.g., cAMP modulation in HEK293 cells). Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related receptors (e.g., α₁ vs. β₂ adrenoceptors) are critical. Include positive controls (e.g., salbutamol for β₂ agonism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify variables such as assay conditions (e.g., cell lines, buffer pH) or enantiomeric purity. Use computational docking studies to rationalize divergent binding affinities. Reproduce conflicting experiments under standardized protocols (e.g., ISO 17025) and validate via orthogonal methods (e.g., SPR vs. fluorescence assays) .

Q. What strategies optimize the stability of this compound in aqueous formulations for in vivo studies?

- Methodological Answer : Test pH-dependent stability (pH 3–7.4) via accelerated degradation studies (40°C/75% RH). Use stabilizers like ascorbic acid (0.1% w/v) or cyclodextrins to prevent oxidation. Monitor degradation products via UPLC-MS and assign structures using MS/MS fragmentation patterns . Example Stability Data :

| Condition | Degradation Products Identified |

|---|---|

| pH 7.4, 72 hours | Oxidized chroman ring (m/z 214.1) |

| pH 5.0, 25°C | <5% degradation |

Q. How can enantiomeric impurities in this compound impact pharmacological interpretations?

- Methodological Answer : Even 2–5% (S)-enantiomer contamination can skew receptor-binding data. Quantify impurities via chiral chromatography (e.g., Chiralcel OD-H, 90:10 hexane:isopropanol). Perform activity assays with spiked samples to model impurity effects. Computational MD simulations can predict enantiomer-receptor interactions .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for dose-response studies involving this compound?

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow guidelines from journals like Beilstein Journal of Organic Chemistry:

- Specify catalyst loadings (mol%), reaction times (±10%), and purification yields.

- Provide NMR/MS spectra in supplementary files with peak assignments.

- For known intermediates, cite literature procedures; for novel steps, include full characterization data .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in vitro?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.